2-(2,4-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
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Description
2-(2,4-Dimethylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C25H22N4OS and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has focused on synthesizing new heterocyclic compounds, including derivatives of pyrazole and oxazole, to explore their antibacterial properties. For instance, studies have synthesized compounds for potential use as antibacterial agents, highlighting the ongoing search for new therapeutics to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anti-inflammatory Agents
Compounds containing the pyrazolo[1,5-a]pyrazine structure have been evaluated for their antimicrobial and anti-inflammatory activities. For example, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have shown promise as both antimicrobial and anti-inflammatory agents, indicating their potential in developing new treatments (Kendre, Landge, & Bhusare, 2015).
Antitumor Activity
Some derivatives of pyrazolo[1,5-a]pyrazine have been synthesized with the aim of discovering compounds with antitumor activity. Research in this area focuses on creating novel compounds that can inhibit tumor growth, offering potential new pathways for cancer treatment (Aly, 2009).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds utilizing various moieties, including the sulfanyl group, has been a significant area of research. These studies aim to expand the chemical repertoire available for pharmaceutical development and other applications, such as the green mechanochemical synthesis of new pyrazoles (Saeed & Channar, 2017).
Properties
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-16-9-10-20(17(2)13-16)21-14-23-25(26-11-12-29(23)28-21)31-15-22-18(3)30-24(27-22)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNTOAIJFNTRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.